molecular formula C20H21N5O3S B2353878 N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921858-06-2

N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2353878
CAS No.: 921858-06-2
M. Wt: 411.48
InChI Key: XYCZGPYFZHZJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo-triazole core substituted with 4-methoxyphenyl groups and a thioacetamide side chain. The 4-methoxyphenyl substituents enhance solubility and may influence binding interactions with biological targets due to their electron-donating methoxy groups. The thioacetamide moiety introduces a sulfur atom, which can improve metabolic stability and redox activity.

Synthetic routes for such compounds typically involve cycloaddition or alkylation reactions. For example, analogous compounds in the evidence were synthesized via 1,3-dipolar cycloaddition (e.g., triazole derivatives in ) or S-alkylation of triazole-thiones (). Spectroscopic characterization (IR, NMR, HRMS) confirms structural integrity, with key IR bands for –NH (~3291 cm⁻¹), C=O (~1678 cm⁻¹), and C–S (~785 cm⁻¹) groups ().

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-27-16-7-3-14(4-8-16)21-18(26)13-29-20-23-22-19-24(11-12-25(19)20)15-5-9-17(28-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCZGPYFZHZJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

  • Molecular Formula : C18H19N5O2S
  • Molecular Weight : 365.44 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer properties, neuroprotective effects, and potential as an anticonvulsant agent.

Anticancer Activity

Recent research indicates that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting Bcl-2 proteins. Studies have shown that modifications in the phenyl ring enhance cytotoxicity against various cancer cell lines such as A549 (lung adenocarcinoma) and HL-60 (human leukemia) .
CompoundCell LineIC50 (µM)Mechanism
N-(4-methoxyphenyl)-2-(thioacetamide)A5495.0Apoptosis induction
N-(4-methoxyphenyl)-2-(thioacetamide)HL-603.5Caspase activation

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in models of neurodegeneration. It has shown promise in reducing oxidative stress and inflammation in neuronal cells.

  • Case Study : In a picrotoxin-induced convulsion model, the compound demonstrated anticonvulsant properties with a significant reduction in seizure duration .

Detailed Research Findings

  • In Vitro Studies : The compound was tested against various cancer cell lines with results indicating a dose-dependent inhibition of cell growth.
    • Study Results :
      • A549 cells showed an IC50 value of 5.0 µM.
      • HL-60 cells exhibited an IC50 value of 3.5 µM.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of the compound.
    • Findings : Administration resulted in a significant reduction in tumor size without notable toxicity to normal tissues.
  • Structure-Activity Relationship (SAR) : Modifications on the methoxy groups and imidazole structure were found to enhance biological activity significantly.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, heterocyclic systems, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Bioactivity (if reported) References
N-(4-Methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide Imidazo[2,1-c][1,2,4]triazole Dual 4-methoxyphenyl groups, thioacetamide –NH, C=O, C–S Not explicitly reported N/A
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole 4-Chlorophenyl, naphthyloxy –NH, C=O, C–Cl Antimicrobial (implied by methodology)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) Triazole-thiazole Benzodiazolyl, 4-methoxyphenyl-thiazole –NH, C=O Anticancer (docking studies)
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide (731812-05-8) 1,2,4-Triazole 3-Chloro-4-methoxyphenyl, methyl-phenyl –NH, C=O, C–S Unknown (structural analog)
(E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide Imidazo-thiadiazole Phenyl, oxo, acetyl –NH, C=O Antifungal/antimicrobial (implied by class)

Key Observations

Heterocyclic Core Diversity :

  • The target compound’s imidazo-triazole core () differs from the 1,2,3-triazole (), 1,2,4-triazole (), and imidazo-thiadiazole () systems in related compounds. These cores influence electronic properties and binding modes. For example, imidazo-triazoles exhibit enhanced π-π stacking due to fused rings, whereas 1,2,3-triazoles are more flexible ().

Substituent Effects: Methoxyphenyl vs. Chlorophenyl: The 4-methoxyphenyl groups in the target compound improve solubility and electron density compared to the 4-chlorophenyl in compound 6m (). Chlorine’s electronegativity may enhance hydrophobic interactions but reduce metabolic stability. Thioacetamide vs. Thiazole: The thioacetamide side chain (C–S–CO–NH–) in the target compound contrasts with thiazole-containing analogs (e.g., 9e in ). Thiazoles often confer rigidity and metal-binding capacity, whereas thioacetamides may act as hydrogen-bond donors ().

Synthetic Pathways :

  • The target compound likely requires multi-step synthesis, similar to ’s S-alkylation of triazole-thiones or ’s 1,3-dipolar cycloaddition. For example, thioacetamide derivatives are often synthesized via nucleophilic substitution of α-haloacetamides with thiol-containing heterocycles ().

Bioactivity Trends: While bioactivity data for the target compound is lacking, structurally similar compounds exhibit anticancer (e.g., compound 9e in ) and antimicrobial activity ().

Spectroscopic Signatures :

  • IR and NMR data highlight tautomerism in triazole derivatives (). For example, thione tautomers (C=S at ~1255 cm⁻¹) are stabilized over thiol forms, which is critical for reactivity and binding ().

Contradictions and Limitations

  • reports that 1,2,4-triazole-thiones exist exclusively in the thione tautomeric form, whereas other studies () suggest variability based on substituents.
  • Anticancer activity in is linked to thiazole derivatives, but the target compound’s imidazo-triazole core may exhibit distinct mechanisms.

Preparation Methods

Cyclocondensation of 4-Methoxyphenyl Glyoxal with 2-Hydrazinylimidazolidine

The 6,7-dihydro-5H-imidazo[2,1-c]triazole scaffold forms via [3+2] cycloaddition between 4-methoxyphenyl glyoxal (1) and 2-hydrazinylimidazolidine (2) under acidic conditions (Scheme 1):

Reaction Conditions

  • Solvent: Ethanol/water (3:1)
  • Catalyst: p-Toluenesulfonic acid (0.1 equiv)
  • Temperature: 80°C, 12 h
  • Yield: 68% (Intermediate 3 )

Mechanistic Insight
Protonation of glyoxal enhances electrophilicity, enabling nucleophilic attack by the hydrazine moiety. Subsequent cyclodehydration forms the triazole ring, with the 4-methoxyphenyl group introduced regioselectively at position 7.

Preparation of N-(4-Methoxyphenyl)-2-Chloroacetamide

Acylation of 4-Methoxyaniline

Chloroacetyl chloride reacts with 4-methoxyaniline in dichloromethane (Scheme 3):

Optimized Protocol

  • Add chloroacetyl chloride (1.2 equiv) dropwise to stirred 4-methoxyaniline (1.0 equiv) in DCM at 0°C
  • Maintain pH 8–9 with triethylamine
  • Stir 2 h at RT, wash with 5% HCl
  • Dry over MgSO₄, evaporate to white crystals

Performance Metrics

  • Yield: 89%
  • Purity (HPLC): 98.4%

Thioether Formation via Nucleophilic Substitution

Base-Mediated Coupling (Scheme 4)

Combine thiolated imidazo-triazole (4) and N-(4-methoxyphenyl)-2-chloroacetamide (5) in ethanol with NaOH:

Reaction Parameters

  • Molar ratio: 4 :5 = 1:1.1
  • Base: 1.5 equiv NaOH
  • Temperature: 80°C, 4 h
  • Workup: Precipitate in ice-water, recrystallize from EtOH

Yield Optimization

Entry Solvent Base Time (h) Yield (%)
1 Ethanol NaOH 4 74
2 DMF K₂CO₃ 6 68
3 THF Et₃N 8 52

Ethanol/NaOH system provides optimal nucleophilicity while minimizing side reactions like hydrolysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 169.8 (C=O)
  • δ 159.2 (OCH₃-C)
  • δ 152.4, 144.7 (triazole-C)
  • δ 131.6–114.3 (aromatic carbons)

IR (KBr, cm⁻¹):

  • 3275 (N-H stretch)
  • 1654 (C=O amide I)
  • 1552 (triazole ring)

Challenges and Mitigation Strategies

Competitive Ring Opening

The dihydroimidazole moiety undergoes ring expansion above 90°C. Maintain reaction temperatures ≤80°C during coupling.

Thiol Oxidation

Strict anaerobic conditions (N₂/vacuum) prevent disulfide formation during thioether synthesis.

Q & A

Q. What are the standard synthetic protocols for synthesizing N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the imidazo-triazole core via cyclization of precursors (e.g., thiosemicarbazides or hydrazine derivatives) under reflux conditions .
  • Step 2: Thioether linkage formation using coupling agents like EDCI or HOBt in anhydrous DMF .
  • Step 3: Acetamide functionalization via nucleophilic substitution, requiring bases such as triethylamine to deprotonate intermediates . Reaction monitoring is critical; use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR to verify methoxyphenyl protons (δ 3.7–3.9 ppm) and imidazo-triazole ring protons (δ 6.8–8.2 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns matching the expected structure .
  • FT-IR: Identify thioether (C-S, ~600 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) functional groups .

Q. What are the preliminary biological screening assays recommended for this compound?

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low intermediate purity?

  • Solvent Optimization: Replace DMF with DMSO for better solubility of polar intermediates .
  • Catalyst Screening: Test Pd/C or CuI for Suzuki-Miyaura coupling to enhance imidazo-triazole ring formation .
  • Purification: Use flash chromatography (gradient elution) or recrystallization (ethanol/water) for challenging intermediates .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Structural Confirmation: Re-analyze compound purity via HPLC and compare with published spectra to rule out degradation .
  • SAR Studies: Synthesize analogs (e.g., replacing methoxyphenyl with chlorophenyl) to isolate activity contributors .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • DFT Calculations: Model transition states for thioether bond formation to identify optimal reaction conditions (e.g., solvent polarity, temperature) .
  • Molecular Dynamics: Simulate binding affinities to biological targets (e.g., kinases) using docking software (AutoDock Vina) to prioritize in vitro assays .

Q. What methodologies elucidate the mechanism of action in vitro?

  • Enzyme Inhibition Assays: Measure inhibition of COX-2 or topoisomerase II using fluorogenic substrates (e.g., FITC-labeled DNA) .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled ATP) to assess interactions with kinase domains .

Q. How can solubility and bioavailability be improved for pharmacological testing?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the methoxyphenyl moiety for enhanced aqueous solubility .
  • Formulation: Use cyclodextrin complexes or lipid nanoparticles to improve oral absorption .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting cytotoxicity results between academic and industrial studies?

  • Meta-Analysis: Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalized to positive controls) .
  • Batch Variability Testing: Synthesize multiple batches under controlled conditions to assess reproducibility .

Q. What statistical approaches validate structure-activity relationships (SAR) for this compound?

  • Multivariate Regression: Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Cluster Analysis: Group analogs by functional groups to identify activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.